Cas no 2034613-42-6 (2-(1H-indol-1-yl)-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide)

2-(1H-Indol-1-yl)-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide is a heterocyclic compound featuring both indole and triazole moieties, linked via an acetamide bridge. Its structural complexity offers potential for diverse biochemical interactions, making it a candidate for medicinal chemistry research, particularly in targeting enzyme inhibition or receptor modulation. The presence of the thiophene ring enhances its electronic properties, while the triazole group contributes to stability and binding affinity. This compound may serve as a valuable intermediate in the synthesis of pharmacologically active molecules, with applications in drug discovery and development. Its well-defined structure allows for precise modifications to optimize biological activity.
2-(1H-indol-1-yl)-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide structure
2034613-42-6 structure
商品名:2-(1H-indol-1-yl)-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide
CAS番号:2034613-42-6
MF:C17H15N5OS
メガワット:337.398901224136
CID:5340522

2-(1H-indol-1-yl)-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide 化学的及び物理的性質

名前と識別子

    • 2-(1H-indol-1-yl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide
    • 2-indol-1-yl-N-[(1-thiophen-3-yltriazol-4-yl)methyl]acetamide
    • 2-(1H-indol-1-yl)-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide
    • インチ: 1S/C17H15N5OS/c23-17(11-21-7-5-13-3-1-2-4-16(13)21)18-9-14-10-22(20-19-14)15-6-8-24-12-15/h1-8,10,12H,9,11H2,(H,18,23)
    • InChIKey: PJQAJIHDCVKKLG-UHFFFAOYSA-N
    • ほほえんだ: S1C=CC(=C1)N1C=C(CNC(CN2C=CC3C=CC=CC2=3)=O)N=N1

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 24
  • 回転可能化学結合数: 5
  • 複雑さ: 451
  • 疎水性パラメータ計算基準値(XlogP): 2.1
  • トポロジー分子極性表面積: 93

2-(1H-indol-1-yl)-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6562-0191-20mg
2-(1H-indol-1-yl)-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide
2034613-42-6
20mg
$99.0 2023-09-05
Life Chemicals
F6562-0191-2μmol
2-(1H-indol-1-yl)-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide
2034613-42-6
2μmol
$57.0 2023-09-05
Life Chemicals
F6562-0191-20μmol
2-(1H-indol-1-yl)-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide
2034613-42-6
20μmol
$79.0 2023-09-05
Life Chemicals
F6562-0191-4mg
2-(1H-indol-1-yl)-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide
2034613-42-6
4mg
$66.0 2023-09-05
Life Chemicals
F6562-0191-2mg
2-(1H-indol-1-yl)-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide
2034613-42-6
2mg
$59.0 2023-09-05
Life Chemicals
F6562-0191-5mg
2-(1H-indol-1-yl)-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide
2034613-42-6
5mg
$69.0 2023-09-05
Life Chemicals
F6562-0191-5μmol
2-(1H-indol-1-yl)-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide
2034613-42-6
5μmol
$63.0 2023-09-05
Life Chemicals
F6562-0191-10mg
2-(1H-indol-1-yl)-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide
2034613-42-6
10mg
$79.0 2023-09-05
Life Chemicals
F6562-0191-75mg
2-(1H-indol-1-yl)-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide
2034613-42-6
75mg
$208.0 2023-09-05
Life Chemicals
F6562-0191-3mg
2-(1H-indol-1-yl)-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide
2034613-42-6
3mg
$63.0 2023-09-05

2-(1H-indol-1-yl)-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide 関連文献

2-(1H-indol-1-yl)-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamideに関する追加情報

Exploring the Potential of 2-(1H-indol-1-yl)-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide (CAS No. 2034613-42-6) in Modern Research

The compound 2-(1H-indol-1-yl)-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide (CAS No. 2034613-42-6) is a fascinating molecule that has garnered significant attention in the field of medicinal chemistry and drug discovery. With its unique structural features, including an indole moiety and a thiophene-triazole hybrid, this compound presents a promising scaffold for the development of novel therapeutic agents. Researchers are particularly interested in its potential applications in targeting various biological pathways, making it a subject of ongoing scientific exploration.

One of the key reasons behind the growing interest in 2-(1H-indol-1-yl)-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide is its structural versatility. The presence of both indole and thiophene rings, combined with a triazole linker, allows for diverse interactions with biological targets. This has led to investigations into its potential as a modulator of enzymes, receptors, and other proteins involved in disease processes. Recent studies have highlighted its relevance in areas such as neurodegenerative diseases, inflammatory disorders, and even cancer research, aligning with current trends in precision medicine.

In the context of drug discovery, the compound's pharmacokinetic properties are also under scrutiny. The acetamide group in its structure may influence its solubility and bioavailability, which are critical factors for therapeutic efficacy. Researchers are exploring modifications to optimize these properties while retaining the compound's biological activity. This approach is in line with the broader industry focus on improving drug-like characteristics of small molecules, a topic frequently searched by professionals in the field.

Another area where 2-(1H-indol-1-yl)-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide shows promise is in the development of selective inhibitors. The triazole moiety, in particular, is known for its ability to form hydrogen bonds and other non-covalent interactions, making it a valuable component in designing molecules with high specificity. This has implications for reducing off-target effects, a major concern in modern pharmacology. As the demand for targeted therapies grows, compounds like this are becoming increasingly relevant.

The synthesis of 2-(1H-indol-1-yl)-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide involves multi-step organic reactions, often leveraging click chemistry for the formation of the triazole ring. This method is favored for its efficiency and high yield, aligning with the principles of green chemistry, another hot topic in the scientific community. Researchers are also investigating scalable synthetic routes to facilitate larger-scale production, which could be crucial for future preclinical and clinical studies.

Beyond its potential therapeutic applications, 2-(1H-indol-1-yl)-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide is also being studied for its chemical biology applications. Its ability to interact with specific proteins makes it a useful tool for probing biological mechanisms and identifying new drug targets. This dual utility—both as a potential therapeutic and a research tool—adds to its appeal in the scientific community.

In summary, 2-(1H-indol-1-yl)-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide (CAS No. 2034613-42-6) represents a compelling area of research with broad implications for medicinal chemistry, drug discovery, and chemical biology. Its unique structure and versatile applications make it a molecule worth watching as scientific understanding and technological capabilities continue to advance. For researchers and industry professionals, staying updated on the latest developments related to this compound could provide valuable insights into future innovations.

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